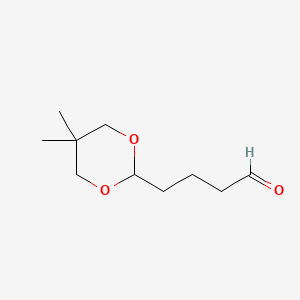
4-(5,5-ジメチル-1,3-ジオキサン-2-イル)ブタナール
説明
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アセタールおよびヘミアセタールの合成
4-(5,5-ジメチル-1,3-ジオキサン-2-イル)ブタナール: は、有機合成における貴重な中間体であるアセタールおよびヘミアセタールの合成に使用されます。 この化合物は、ブレンステッド酸性イオン液体によって触媒される穏やかな条件下でアセタール化反応を受けることができます 。このプロセスは非常に効果的で選択的であるため、さまざまな有機化合物の合成において重要なステップとなります。
香料およびフレーバー産業
4-(5,5-ジメチル-1,3-ジオキサン-2-イル)ブタナールの構造アナログは、香料業界で使用されてきました。 たとえば、1,3-ジオキサン誘導体は、その心地よい香りおよび安定性のために、香料で使用されることが知られています 。この化合物は、新しい香料やフレーバーを開発するために使用される可能性があります。
グリーンケミストリーアプリケーション
グリーンケミストリーの観点から、4-(5,5-ジメチル-1,3-ジオキサン-2-イル)ブタナールとその誘導体は、環境に優しい触媒を使用して合成することができます。 これは、化学物質の生産による環境への影響を軽減することを目的としたグリーンケミストリーの原則に沿っています .
イオン液体
この化合物は、特にブレンステッド酸性を有するイオン液体の研究に関連しています。 これは、さまざまな有機変換におけるこれらのイオン液体の触媒特性を調査するために使用できます .
相変化材料
関連する化合物である5,5-ジメチル-1,3-ジオキサンは、熱エネルギー貯蔵のために材料科学において重要な相変化特性について研究されています 。拡張により、4-(5,5-ジメチル-1,3-ジオキサン-2-イル)ブタナールは、同様の用途について調査できます。
分光学的研究
4-(5,5-ジメチル-1,3-ジオキサン-2-イル)ブタナールの誘導体は、それらの構造および電子特性を理解するための分光学的研究の対象です。 これらの研究は、特定の光学的または電気的特性を持つ新しい材料の開発に不可欠です .
生物活性
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal is characterized by its unique dioxane ring structure, which contributes to its reactivity and biological activity. The compound's molecular formula is with a molecular weight of approximately 178.25 g/mol.
Biological Activity Overview
Research indicates that 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal exhibits several biological activities:
- Antimicrobial Properties : Investigated for its ability to inhibit the growth of various bacterial strains.
- Anti-inflammatory Effects : Studies suggest it may modulate inflammatory pathways.
- Potential Anticancer Activity : Preliminary data indicate effects on cancer cell lines.
The biological activity of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal is thought to be mediated through interactions with specific enzymes and receptors. It may influence signal transduction pathways and gene expression related to inflammation and cell proliferation.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria like E. coli and S. aureus | |
| Anti-inflammatory | Modulates cytokine production | |
| Anticancer | Induces apoptosis in certain cancer cell lines |
Study 1: Antimicrobial Activity
A study conducted to evaluate the antimicrobial properties of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains, showing promising results for potential therapeutic applications.
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of the compound. It was found to decrease the production of pro-inflammatory cytokines in vitro, suggesting a mechanism involving inhibition of NF-kB signaling pathways. This study highlights the potential for developing anti-inflammatory drugs based on this compound.
Comparative Analysis with Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal can be compared to similar compounds with dioxane structures that have shown biological activity:
| Compound | Activity | Notes |
|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3-dioxaborolan-2-yl)aniline | Anticancer | Similar structure but different functional groups |
| tert-Butyl (3-cyano...) | Antimicrobial | Different applications but related dioxane chemistry |
特性
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2)7-12-9(13-8-10)5-3-4-6-11/h6,9H,3-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKRSPYEXSAZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370493 | |
| Record name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127600-13-9 | |
| Record name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















